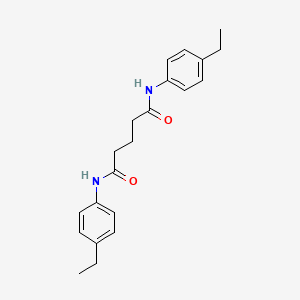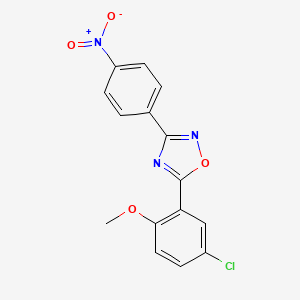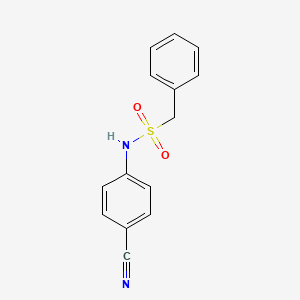
N-(4-cyanophenyl)-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanophenyl)-1-phenylmethanesulfonamide, also known as NPD1, is a compound that has gained significant attention in recent years due to its potential therapeutic applications. NPD1 is a small molecule that belongs to the class of sulfonamides, and it has been shown to possess anti-inflammatory and neuroprotective properties.
Mécanisme D'action
The mechanism of action of N-(4-cyanophenyl)-1-phenylmethanesulfonamide is not fully understood, but it is thought to involve the activation of signaling pathways that regulate inflammation and cell survival. N-(4-cyanophenyl)-1-phenylmethanesulfonamide has been shown to activate the PI3K/Akt and ERK1/2 pathways, which are involved in cell survival and proliferation. N-(4-cyanophenyl)-1-phenylmethanesulfonamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-1-phenylmethanesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(4-cyanophenyl)-1-phenylmethanesulfonamide can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. N-(4-cyanophenyl)-1-phenylmethanesulfonamide has also been shown to promote the production of anti-inflammatory cytokines such as IL-10. In vivo studies have shown that N-(4-cyanophenyl)-1-phenylmethanesulfonamide can reduce brain damage and improve neurological function in models of stroke and traumatic brain injury. N-(4-cyanophenyl)-1-phenylmethanesulfonamide has also been shown to reduce inflammation and joint damage in models of rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-cyanophenyl)-1-phenylmethanesulfonamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. N-(4-cyanophenyl)-1-phenylmethanesulfonamide is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, one limitation of using N-(4-cyanophenyl)-1-phenylmethanesulfonamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. N-(4-cyanophenyl)-1-phenylmethanesulfonamide also has a short half-life in vivo, which can limit its effectiveness in some applications.
Orientations Futures
There are several potential future directions for research on N-(4-cyanophenyl)-1-phenylmethanesulfonamide. One area of interest is the development of N-(4-cyanophenyl)-1-phenylmethanesulfonamide analogs with improved solubility and pharmacokinetic properties. Another area of interest is the use of N-(4-cyanophenyl)-1-phenylmethanesulfonamide in combination with other compounds to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of N-(4-cyanophenyl)-1-phenylmethanesulfonamide and its potential applications in treating various diseases.
Méthodes De Synthèse
The synthesis of N-(4-cyanophenyl)-1-phenylmethanesulfonamide involves the reaction of 4-cyanobenzenesulfonyl chloride with 1-phenylmethanamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane, and the resulting product is purified using column chromatography. The yield of N-(4-cyanophenyl)-1-phenylmethanesulfonamide is typically around 50-60%, and the purity can be confirmed using techniques such as NMR spectroscopy.
Applications De Recherche Scientifique
N-(4-cyanophenyl)-1-phenylmethanesulfonamide has been studied extensively in various scientific fields, including neuroscience, immunology, and cancer research. In neuroscience, N-(4-cyanophenyl)-1-phenylmethanesulfonamide has been shown to have neuroprotective effects in models of ischemic stroke, traumatic brain injury, and Alzheimer's disease. N-(4-cyanophenyl)-1-phenylmethanesulfonamide has also been shown to have anti-inflammatory effects in models of multiple sclerosis and rheumatoid arthritis. In cancer research, N-(4-cyanophenyl)-1-phenylmethanesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
Propriétés
IUPAC Name |
N-(4-cyanophenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c15-10-12-6-8-14(9-7-12)16-19(17,18)11-13-4-2-1-3-5-13/h1-9,16H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBGDNJOKSZBJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-1-phenylmethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

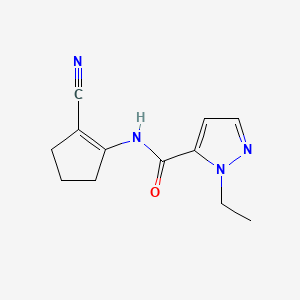
![N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B5856167.png)
![N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5856181.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5856187.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5856202.png)
![3-methyl-8-[(2-methyl-2-propen-1-yl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5856206.png)
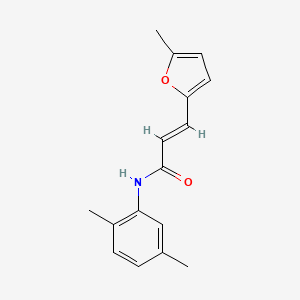
![4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5856223.png)
![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylurea](/img/structure/B5856227.png)
![5,5-dimethyl-2-({[(3-methylbutyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5856234.png)
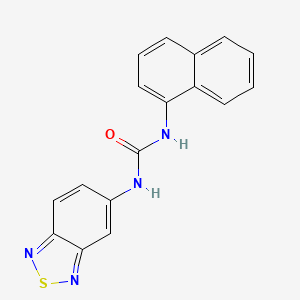
![6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5856252.png)
